![molecular formula C10H13ClN2OS B5783685 N-(5-chloro-2-methoxyphenyl)-N'-ethylthiourea](/img/structure/B5783685.png)
N-(5-chloro-2-methoxyphenyl)-N'-ethylthiourea
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-ethylthiourea, also known as S-(+)-CLOMETHIAZOLE ETHANETHIOATE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiourea family, which is known for its diverse range of biological activities.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-ethylthiourea is not fully understood. However, it is known to act as a GABA receptor agonist, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. For example, it has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-N'-ethylthiourea is its potential as a therapeutic agent for various diseases. However, there are also some limitations to its use in lab experiments. For example, it may have interactions with other compounds that could affect the results of experiments.
Future Directions
There are many potential future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-ethylthiourea. Some of these include further studies of its mechanism of action, as well as its potential therapeutic applications for various diseases. Additionally, there may be opportunities to develop new compounds based on the structure of this compound that could have even greater therapeutic potential.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-ethylthiourea involves the reaction of 5-chloro-2-methoxyaniline with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a high-purity compound.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-ethylthiourea has been widely studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-3-12-10(15)13-8-6-7(11)4-5-9(8)14-2/h4-6H,3H2,1-2H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPRCXYFHRIUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=CC(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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